molecular formula C18H18BrN3O3 B11653675 1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine

1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine

Cat. No.: B11653675
M. Wt: 404.3 g/mol
InChI Key: AISVPWWLUVGOQS-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromophenyl group and a nitrobenzoyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of benzyl chloride to form 4-bromobenzyl chloride.

    Piperazine Derivatization: The 4-bromobenzyl chloride is then reacted with piperazine to form 1-[(4-bromophenyl)methyl]piperazine.

    Nitrobenzoylation: Finally, the 1-[(4-bromophenyl)methyl]piperazine is reacted with 4-nitrobenzoyl chloride under suitable conditions to yield the target compound, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of the piperazine ring.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromophenyl group may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Bromophenyl)piperazine: Lacks the nitrobenzoyl group, leading to different chemical and biological properties.

    1-Methyl-4-(4-nitrobenzyl)piperazine: Contains a methyl group instead of a bromophenyl group, affecting its reactivity and applications.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A more complex derivative with additional functional groups, leading to unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H18BrN3O3

Molecular Weight

404.3 g/mol

IUPAC Name

[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C18H18BrN3O3/c19-16-5-1-14(2-6-16)13-20-9-11-21(12-10-20)18(23)15-3-7-17(8-4-15)22(24)25/h1-8H,9-13H2

InChI Key

AISVPWWLUVGOQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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